molecular formula C8H13N3O3 B12107953 3-(5-Methyl-3,6-dioxopiperazin-2-yl)propanamide

3-(5-Methyl-3,6-dioxopiperazin-2-yl)propanamide

Cat. No.: B12107953
M. Wt: 199.21 g/mol
InChI Key: PNSKRAHOHQWAAN-UHFFFAOYSA-N
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Description

3-(5-Methyl-3,6-dioxopiperazin-2-yl)propanamide is a chemical compound known for its unique structure and properties It is a derivative of diketopiperazine, a class of compounds that are cyclic dipeptides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-3,6-dioxopiperazin-2-yl)propanamide typically involves the cyclization of appropriate dipeptides. One common method is the reaction of N-protected amino acids followed by deprotection and cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the stepwise addition of amino acids, followed by cyclization and purification using techniques like high-performance liquid chromatography (HPLC). The final product is obtained in high purity and yield, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-3,6-dioxopiperazin-2-yl)propanamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or amides.

Scientific Research Applications

3-(5-Methyl-3,6-dioxopiperazin-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-3,6-dioxopiperazin-2-yl)propanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with protein-protein interactions, disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(-Ala-Gln): Another diketopiperazine with similar structural features.

    3-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)propanamide: A closely related compound with slight variations in the side chain.

Uniqueness

3-(5-Methyl-3,6-dioxopiperazin-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(5-methyl-3,6-dioxopiperazin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-4-7(13)11-5(8(14)10-4)2-3-6(9)12/h4-5H,2-3H2,1H3,(H2,9,12)(H,10,14)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSKRAHOHQWAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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